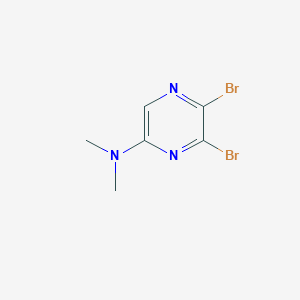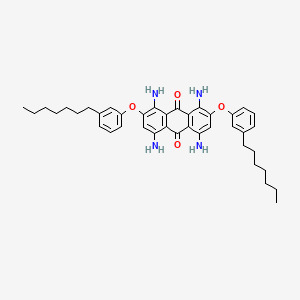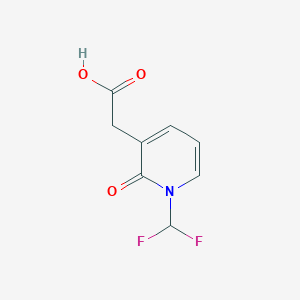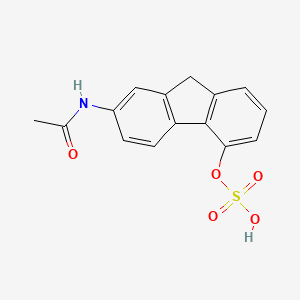
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate typically involves the acylation of 9H-fluoren-4-amine with acetic anhydride, followed by sulfonation with sulfuric acid. The reaction conditions often include:
Acylation: The reaction is carried out in an inert atmosphere, usually under nitrogen, at a temperature range of 0-5°C to control the exothermic reaction.
Sulfonation: The sulfonation step involves the addition of concentrated sulfuric acid to the acylated product, followed by heating to 60-70°C to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors with precise temperature control to ensure uniform acylation.
Continuous Sulfonation: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used but generally include substituted fluorenes.
Applications De Recherche Scientifique
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Activation: It can also interact with cell surface receptors, triggering intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the sulfate group, making it less soluble in water.
9H-Fluoren-4-amine: The parent amine compound, which is more reactive but less stable.
4-Acetamidobenzenesulfonic acid: Contains a similar acetamido group but is structurally different.
Uniqueness
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate is unique due to its combination of the acetamido and sulfate groups, which confer specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in various research applications where these properties are advantageous.
Propriétés
Numéro CAS |
108620-52-6 |
|---|---|
Formule moléculaire |
C15H13NO5S |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
(7-acetamido-9H-fluoren-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(15(10)13)21-22(18,19)20/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19,20) |
Clé InChI |
PSEBYCYFTUXZNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


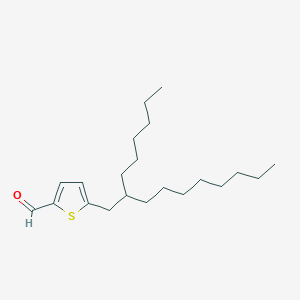
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

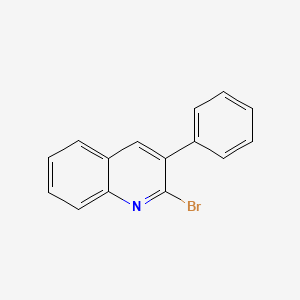
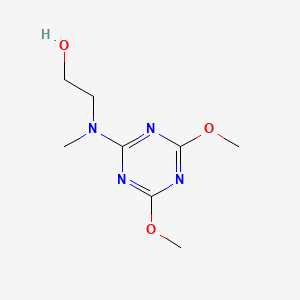
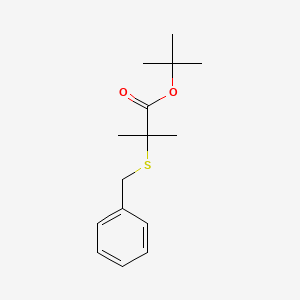

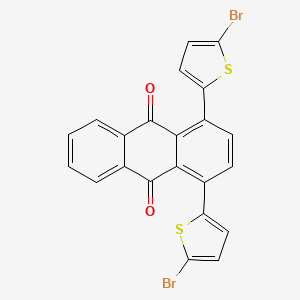


![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
